molecular formula C13H11FOS B6373747 2-Fluoro-4-(2-methylthiophenyl)phenol, 95% CAS No. 1261918-15-3

2-Fluoro-4-(2-methylthiophenyl)phenol, 95%

Cat. No.: B6373747
CAS No.: 1261918-15-3
M. Wt: 234.29 g/mol
InChI Key: CQKPEDBVKWALNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-methylthiophenyl)phenol, 95%, is a synthetic compound with a wide range of applications in scientific research. It is used in a variety of experiments ranging from biochemical and physiological studies to drug development and drug delivery. This compound has been studied extensively for its unique properties, which allow it to be used in a number of different applications.

Scientific Research Applications

2-Fluoro-4-(2-methylthiophenyl)phenol, 95%, has a wide range of applications in scientific research. It has been used in a variety of experiments ranging from biochemical and physiological studies to drug development and drug delivery. This compound has been used to study the effects of various drugs on the body, as well as to study the mechanisms of action of various drugs. Additionally, this compound has been used to study the effects of various environmental pollutants on the body.

Mechanism of Action

2-Fluoro-4-(2-methylthiophenyl)phenol, 95%, has been studied extensively for its unique properties, which allow it to be used in a number of different applications. The mechanism of action of this compound is not completely understood, but it is believed to act as a receptor agonist. This means that it binds to receptors in the body and activates them, leading to a variety of effects. Additionally, this compound has been shown to bind to certain enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(2-methylthiophenyl)phenol, 95%, have been studied extensively. This compound has been shown to have a variety of effects on the body, ranging from changes in metabolism to changes in hormone levels. Additionally, this compound has been shown to have a wide range of effects on the immune system, including modulating the activity of various immune cells.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2-methylthiophenyl)phenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, which allows it to be used in a variety of experiments. Additionally, this compound is relatively inexpensive and easy to obtain, making it ideal for use in experiments. However, this compound has a number of limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

2-Fluoro-4-(2-methylthiophenyl)phenol, 95%, has a wide range of potential applications in scientific research. One of the main future directions for this compound is its use in drug development and drug delivery. Additionally, this compound could be used to study the effects of various environmental pollutants on the body. Additionally, this compound could be used to study the effects of various drugs on the body, as well as to study the mechanisms of action of various drugs. Finally, this compound could be used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the immune system.

Synthesis Methods

2-Fluoro-4-(2-methylthiophenyl)phenol, 95%, is synthesized by a multi-step process that begins with the reaction of 2-fluoro-4-methylthiophenol and ethyl bromide. This reaction is followed by a base-catalyzed hydrolysis of the ethyl bromide and a final reduction of the product to 2-fluoro-4-(2-methylthiophenyl)phenol, 95%. This synthesis method is relatively straightforward and can be completed in a relatively short amount of time.

Properties

IUPAC Name

2-fluoro-4-(2-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKPEDBVKWALNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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